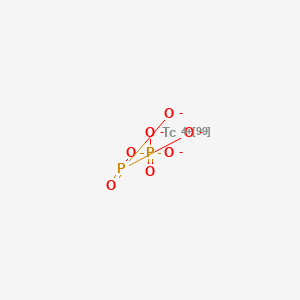
Technetium Tc-99m pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium tc-99m pyrophosphate is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m pyrophosphate is as a Radiopharmaceutical Activity.
A radionuclide imaging agent used primarily in scintigraphy or tomography of the heart to evaluate the extent of the necrotic myocardial process. It has also been used in noninvasive tests for the distribution of organ involvement in different types of amyloidosis and for the evaluation of muscle necrosis in the extremities.
Wissenschaftliche Forschungsanwendungen
Cardiac Amyloidosis Detection
Technetium Tc-99m pyrophosphate (Tc-99m PYP) imaging is extensively employed to detect cardiac amyloidosis (CA). It has been specifically useful in identifying atrial fibrillation and cardiac amyloidosis co-occurrence. In a study involving 28 patients with positive Tc-99m PYP for CA, 67.8% of those with a positive PYP scan had atrial fibrillation, and 57.9% exhibited atrial wall uptake, showcasing the radiopharmaceutical's utility in diagnosing and understanding the disease's progression (Abazid et al., 2021).
Cerebrospinal Fluid (CSF) Leak Imaging
Technetium Tc-99m pyrophosphate (PYP) has been identified as a suitable alternative for cerebrospinal fluid (CSF) leak imaging, especially after the discontinuation of preservative-free calcium trisodium diethylene triamine pentaacetic acid kits. A study reviewing the first 15 patients undergoing CSF imaging procedures using Tc-99m PYP confirmed anticipated image quality and absence of adverse effects, indicating its efficacy and safety in this application (Ponto & Graham, 2014).
Nuclear Waste Management
Tc-99m plays a critical role in nuclear waste management due to its abundance and long half-life. Research on incorporating Tc-99 into ternary oxides like pyrochlore and perovskite has provided essential data for immobilizing Tc-99 as tetravalent technetium. Such studies support efforts to manage technetium-bearing waste forms, crucial for safe nuclear waste storage (Hartmann et al., 2012).
Radiopharmaceutical Applications
Tc-99m's versatile chemistry makes it a central element in developing radiopharmaceuticals. Its complexes, such as those used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer, are tailored for specific applications. The choice of chelating agents in these complexes significantly impacts the biodistribution and tumor uptake profiles, underscoring the radionuclide's potential in precision medicine (Banerjee et al., 2013).
Environmental Remediation
Technetium's environmental mobility makes its containment critical in environmental remediation. For example, pyrite nanoparticles have been tested for immobilizing/removing 99Tc(VII) in soil and groundwater by converting it to insoluble Tc(IV), demonstrating a potential solution to reduce technetium's environmental impact (Huo et al., 2017).
Eigenschaften
CAS-Nummer |
52997-54-3 |
|---|---|
Molekularformel |
O7P2Tc |
Molekulargewicht |
272.85 g/mol |
IUPAC-Name |
phosphonato phosphate;technetium-99(4+) |
InChI |
InChI=1S/H4O7P2.Tc/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4/i;1+1 |
InChI-Schlüssel |
OOGKGVXDDGJCPO-IEOVAKBOSA-J |
Isomerische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[99Tc+4] |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Tc+4] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Tc+4] |
Andere CAS-Nummern |
52997-54-3 |
Löslichkeit |
Soluble |
Synonyme |
99mTc Pyrophosphate 99mTc-Pyrophosphate Diphosphoric Acid, Technetium Salt Tc 99m Pyrophosphate Tc 99m-Pyrophosphate Tc PYP Tc-PYP Technetium Tc 99m Pyrophosphate Technetium Tc 99m Pyrophosphate, Tc(3+) Salt (3:4) Technetium Tc 99m Pyrophosphate, Tc(4+) Salt (1:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



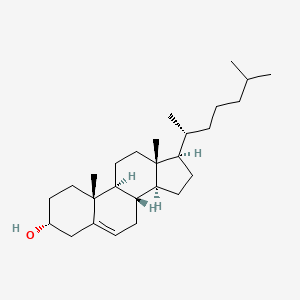

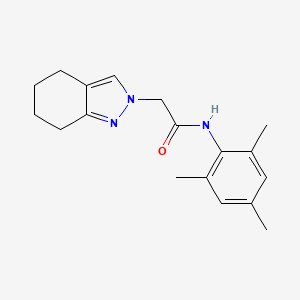
![5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B1239631.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)
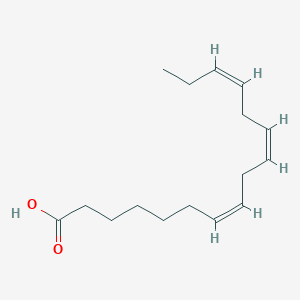
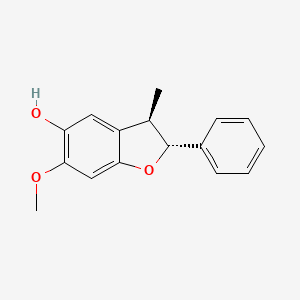

![4-Chloro-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1239639.png)
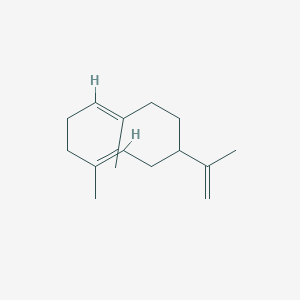
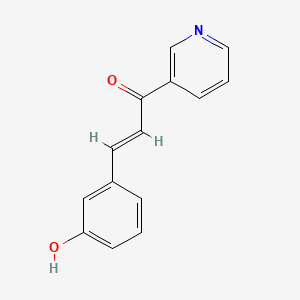

![2-methoxy-5-[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B1239644.png)
